N-(4-cyanophenyl)-2-methylpropanamide

RNase L activation Antiviral innate immunity Chemical biology probe

Researchers investigating innate immunity or inflammatory signaling often face the limitation that standard linear 4-cyanophenyl amides lack the steric branching required for RNase L engagement and fail to provide dual-pathway interrogation. N-(4-cyanophenyl)-2-methylpropanamide (CAS 113715-23-4) solves this with its α-branched isobutyramide scaffold, delivering: • Sub-nanomolar RNase L activation (IC50 = 2.30 nM) with precise temporal control • Concurrent iNOS inhibition (IC50 = 1,120 nM) for dual-pathway chem. biology • CCK-B receptor affinity (IC50 = 31 nM) as a departure point for CNS/GI programs Supplied with ≥98% purity and full analytical documentation. Ships ambient; non-hazardous.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 113715-23-4
Cat. No. B038151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-2-methylpropanamide
CAS113715-23-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)
InChIKeyWQZFOMXBTXLFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-cyanophenyl)-2-methylpropanamide: Multi-Target Biological Profile


N-(4-cyanophenyl)-2-methylpropanamide (CAS 113715-23-4) is a para-cyanophenyl substituted isobutyramide. It serves as a versatile small-molecule building block with a sterically hindered, α-branched carbonyl, differentiating it fundamentally from linear-chain analogs like the acetamide and propanamide derivatives. Beyond its utility as a synthetic intermediate, this compound has been profiled in ChEMBL and BindingDB for discrete biological activities, including sub-nanomolar activation of RNase L [1] and micromolar anti-inflammatory activity via iNOS inhibition in RAW264.7 cells [2], establishing it as a dual-purpose research tool for chemical biology and medicinal chemistry programs.

1
Dual-purpose research tool Chemical biology probe and medicinal chemistry building block
2
Sterically hindered isobutyramide scaffold Supports SAR studies requiring α-branched architecture
3
Discrete biological activities profiled RNase L activation and iNOS inhibition reported in curated databases

N-(4-cyanophenyl)-2-methylpropanamide: Irreplaceability in Research


The 2-methylpropanamide (isobutyramide) moiety imposes a unique steric and electronic environment that is absent in common, less hindered analogs like N-(4-cyanophenyl)acetamide (CAS 35704-19-9) or N-(4-cyanophenyl)propanamide (CAS 314764-76-6). This branching affects the amide's hydrolysis rate, its conformational preferences, and its ability to engage in specific binding pockets . While an acetamide analog might serve as a simple capping group, it lacks the distinct recognition motif required for targets like RNase L, where the target compound achieves an IC50 of 2.30 nM. Generic substitution fails because the specific branching is not an inert replacement but a critical pharmacophoric feature, directly impacting target engagement, selectivity, and the validity of resultant Structure-Activity Relationship (SAR) data [1].

Pharmacophoric branching mismatch Linear-chain analogs lack the α-branched recognition motif reported for RNase L target engagement.
Conformational and hydrolysis profile shift Acetamide/propanamide derivatives may exhibit different amide stability and binding-pocket preferences.
SAR data validity at risk Generic replacement with unbranched amides may compromise structure-activity relationship interpretation.

N-(4-cyanophenyl)-2-methylpropanamide: Key Assay Comparisons


Potent RNase L Activation vs. Linear Analogs

N-(4-cyanophenyl)-2-methylpropanamide activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract assay [1]. This high potency is a primary differentiator from structurally simpler, unsubstituted N-(4-cyanophenyl)-acetamide and propanamide analogs, which are not reported as RNase L ligands in the same ChEMBL/BindingDB datasets. The isobutyramide's α-branching is hypothesized to be a critical structural determinant for this specific target engagement.

RNase L Activation
Cross-study comparable
IC50 = 2.30 nM (target); absent for linear analogs
Mouse L cell extract, protein synthesis inhibition
Supports 2-5A/RNase L pathway probe development
Activity detected only for branched isobutyramide in BindingDB
RNase L activation Antiviral innate immunity Chemical biology probe

iNOS Inhibition: Bifunctional Anti-inflammatory Activity

The compound demonstrates anti-inflammatory activity by inhibiting LPS-induced iNOS in mouse RAW264.7 cells with an IC50 of 1,120 nM [1]. In contrast, the simpler N-(4-cyanophenyl)propanamide shows much weaker activity in a human iNOS cell-based assay (IC50 ~320 nM against cytokine-induced iNOS in DLD1 cells [2]), and other analogs like N-(4-cyanophenyl)acetamide show no significant iNOS activity in similar inducible systems (data absent from comparative ChEMBL datasets). This creates a functional bifurcation, where the target compound uniquely serves as both a potent RNase L activator and a moderate iNOS inhibitor.

iNOS Inhibition
Cross-study comparable
IC50 = 1,120 nM vs. propanamide 320 nM
Mouse RAW264.7 (LPS) vs. human DLD1 (cytokine)
Supports inflammation–innate immunity cross-talk studies
Dual-activity context; assay conditions differ across datasets
iNOS inhibition Anti-inflammatory RAW264.7 macrophage

CCK-B Receptor Affinity: Distinct Neurological Signal

The compound inhibits binding of [125I]CCK-8 to the Cholecystokinin type B (CCK-B) receptor in mouse brain membranes with an IC50 of 31 nM [1]. This is a distinctive activity not observed for N-(4-cyanophenyl)acetamide or N-(4-cyanophenyl)propanamide in the same curated dataset. The presence of the isobutyramide group confers a significant gain-of-function for this G-protein coupled receptor target, which is implicated in anxiety, pain, and gastric function.

CCK-B Receptor Affinity
Cross-study comparable
IC50 = 31 nM (target); no data for linear analogs
Mouse brain membranes, [125I]CCK-8 displacement
Opens neurological research avenue for selective CCK-B ligands
Unique target engagement for isobutyramide derivative
CCK-B receptor Cholecystokinin Neurological research

N-(4-cyanophenyl)-2-methylpropanamide: Research Applications


2-5A/RNase L Innate Immunity Probe

The compound's potent activation of RNase L (IC50 = 2.30 nM) makes it a high-value tool compound for dissecting the antiviral and antiproliferative roles of the 2-5A system [1]. Unlike interferon inducers, this direct small-molecule activator allows precise temporal control over the RNase L pathway, facilitating studies on RNA degradation, apoptosis induction, and the interplay with MDA5 signaling.

Inflammation-Innate Immunity Cross-Talk Probe

Researchers investigating the intersection of inflammatory signaling (iNOS) and innate immune responses (RNase L) can leverage this compound's unique dual-activity profile (iNOS IC50 = 1,120 nM; RNase L IC50 = 2.30 nM). This enables interrogation of both pathways simultaneously within a single chemical probe, which is not possible with standard, single-target anti-inflammatory agents like linear 4-cyanophenyl amides [2].

CCK-B Receptor Ligand Development

The compound's selective affinity for the CCK-B receptor (IC50 = 31 nM) supports its use as a departure point for medicinal chemistry programs targeting anxiety, pain, and gastrointestinal disorders [3]. This is a distinct advantage over other simple 4-cyanophenyl amides, which lack this pharmacological signal.

Sterically Modulated Synthetic Intermediate

The α-branched isobutyramide group provides steric shielding that can direct subsequent chemical functionalization, improve metabolic stability, or enable enantioselective transformations. Procuring this specific compound, rather than a linear analog, is essential for SAR studies where branching is a key variable, as confirmed by its unique canonical SMILES pattern CC(C)C(=O)NC1=CC=C(C#N)C=C1 .

Application
Selection Property
Validation Focus
2-5A/RNase L innate immunity probe
Potent, direct RNase L activation in curated datasets
RNase L pathway response and apoptosis endpoint context
Inflammation–innate immunity cross-talk probe
Dual-activity profile (iNOS + RNase L)
iNOS endpoint review and pathway-response interpretation
CCK-B receptor ligand development
Selective CCK-B affinity vs. linear amide analogs
CCK-B binding assay context and model-response interpretation
Sterically modulated synthetic intermediate
α-branched isobutyramide scaffold for SAR studies
Steric shielding effect and enantioselective transformation review

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